
(3-tert-Butoxycarbonylamino-cyclobutylidene)-acetic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutylidene)acetate: is a complex organic compound that features a cyclobutylidene ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a methyl ester group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutylidene)acetate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the cyclobutylidene ring, followed by the introduction of the Boc-protected amino group and the esterification to form the methyl ester. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions: Methyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine by removing the Boc group.
科学研究应用
Chemistry: In organic synthesis, Methyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutylidene)acetate is used as an intermediate in the preparation of more complex molecules
Biology and Medicine: The compound’s potential biological activity makes it of interest in medicinal chemistry. It can be used in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors. Its Boc-protected amino group can be deprotected under mild conditions, allowing for further functionalization.
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for use in the synthesis of polymers, agrochemicals, and other industrial products.
作用机制
The mechanism by which Methyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutylidene)acetate exerts its effects depends on the specific reactions it undergoes. The Boc protecting group can be removed under acidic conditions, revealing a free amine that can participate in further chemical reactions. The cyclobutylidene ring provides a rigid framework that can influence the compound’s reactivity and interactions with other molecules.
相似化合物的比较
- Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate
- Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- Methyl (2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoyl)amino)acetate
Uniqueness: Methyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutylidene)acetate is unique due to its cyclobutylidene ring, which imparts rigidity and distinct reactivity compared to other similar compounds. The presence of the Boc-protected amino group also allows for selective deprotection and further functionalization, making it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
154748-64-8 |
|---|---|
分子式 |
C12H19NO4 |
分子量 |
241.28 g/mol |
IUPAC 名称 |
methyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutylidene]acetate |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-9-5-8(6-9)7-10(14)16-4/h7,9H,5-6H2,1-4H3,(H,13,15) |
InChI 键 |
MREDTHNYKZZDIK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1CC(=CC(=O)OC)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



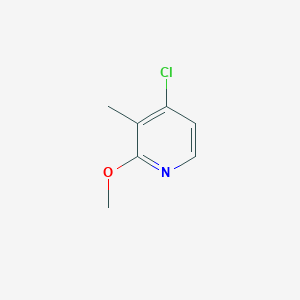
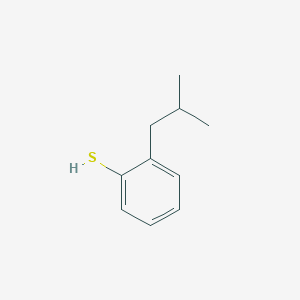
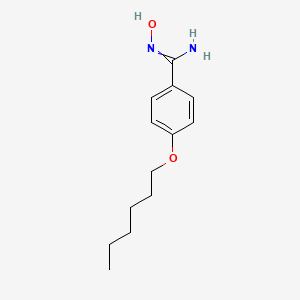

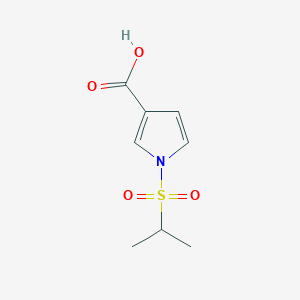
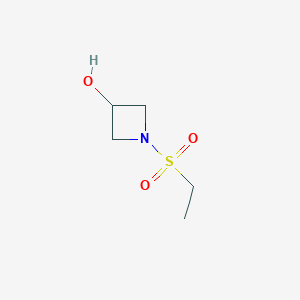
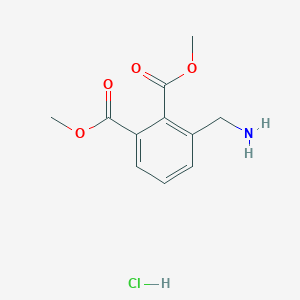

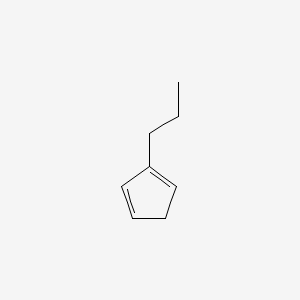

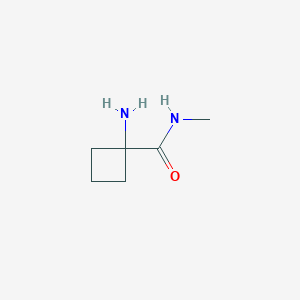
![[1-(2-Hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid](/img/structure/B13983488.png)

